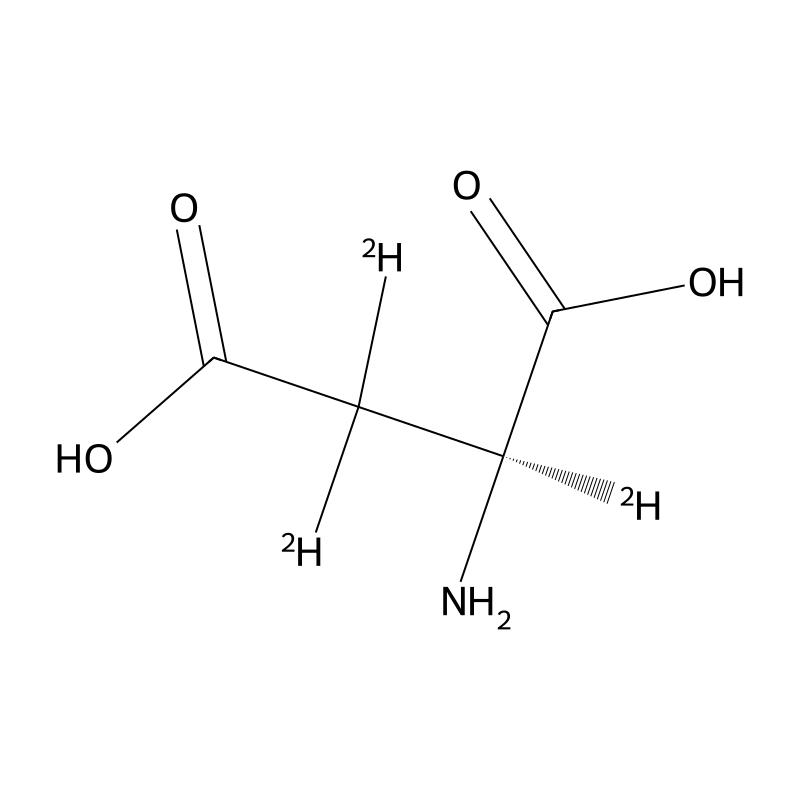L-Aspartic Acid-d3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
This specific isotopic labelling makes L-aspartic acid-2,3,3-d3 a valuable tool in various scientific research applications, including:
- Metabolic studies: L-aspartic acid plays a crucial role in various metabolic pathways within cells. By using L-aspartic acid-2,3,3-d3 as a tracer molecule, researchers can track the metabolism of aspartic acid in living organisms. The labelled deuterium atoms can be detected using techniques like mass spectrometry, allowing scientists to monitor the movement and transformation of aspartic acid within the system. [Source: National Institutes of Health, ]
- Drug discovery and development: L-aspartic acid is involved in various physiological processes, and understanding its interactions with potential drug candidates is crucial. L-aspartic acid-2,3,3-d3 can be used to study how drugs interact with aspartic acid receptors or enzymes, aiding in the development of new therapeutic agents. [Source: American Chemical Society, ]
- Protein-protein interactions: L-aspartic acid residues are present in the side chains of many proteins and can be involved in protein-protein interactions. L-aspartic acid-2,3,3-d3 can be incorporated into proteins expressed in cells, allowing researchers to study protein-protein interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy. [Source: National Center for Biotechnology Information, ]
L-Aspartic Acid-d3 is a stable isotope-labeled form of L-Aspartic Acid, which is an α-amino acid that plays a crucial role in the biosynthesis of proteins. The "d3" designation indicates that this compound contains three deuterium atoms, which are isotopes of hydrogen. This labeling allows for enhanced tracking and analysis in various biochemical studies, particularly in metabolic and kinetic research. L-Aspartic Acid itself is a non-essential amino acid, meaning the human body can synthesize it as needed, and it is encoded by the codons GAU and GAC .
Asp-d3 itself doesn't have a specific mechanism of action. Its primary function in research is to serve as a tracer molecule for studying the metabolism and interactions of L-aspartic acid in biological systems.
- Wearing gloves and eye protection
- Working in a well-ventilated fume hood
- Following safe disposal practices according to local regulations
L-Aspartic Acid-d3 retains the biological functions of its non-labeled counterpart. It acts as a neurotransmitter and plays a role in stimulating the secretion of hormones such as testosterone. It is also involved in the urea cycle and serves as a precursor for other amino acids like asparagine . The presence of deuterium does not significantly alter these biological activities but allows researchers to trace its metabolic pathways more effectively.
The synthesis of L-Aspartic Acid-d3 can be achieved through several methods:
- Biosynthesis: In vivo, L-Aspartic Acid is synthesized from oxaloacetate via transamination.
- Chemical Synthesis: L-Aspartic Acid-d3 can be produced through chemical methods involving the amination of fumarate or by using labeled precursors such as diethyl phthalimidomalonate, incorporating deuterium during the synthesis process .
L-Aspartic Acid-d3 has several applications:
- Metabolic Studies: Its stable isotope labeling makes it ideal for tracing metabolic pathways in research.
- Pharmaceutical Research: It can be used to study drug interactions and mechanisms involving amino acids.
- Nutritional Studies: It helps in understanding the role of amino acids in nutrition and their effects on human health .
Studies involving L-Aspartic Acid-d3 often focus on its interactions with various biological molecules. For instance, it has been shown to interact with NMDA receptors in the brain, influencing synaptic plasticity and neuronal signaling. Research indicates that L-Aspartic Acid plays a critical role in calcium signaling pathways, which are essential for neurotransmission and neuroprotection . The use of L-Aspartic Acid-d3 allows for precise measurements of these interactions due to its isotopic labeling.
L-Aspartic Acid-d3 shares similarities with several other compounds, particularly amino acids. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Aspartic Acid | C4H7NO4 | Non-essential amino acid involved in protein synthesis |
| D-Aspartic Acid | C4H7NO4 | Rarely used for protein synthesis; acts as a neurotransmitter |
| L-Glutamic Acid | C5H9NO4 | Precursor to gamma-aminobutyric acid; important neurotransmitter |
| L-Alanine | C3H7NO2 | Simple structure; involved in energy metabolism |
Uniqueness of L-Aspartic Acid-d3: The presence of deuterium distinguishes L-Aspartic Acid-d3 from other similar compounds, allowing for enhanced tracking in metabolic studies without altering its fundamental biological roles.






